Bis[1-(2-nitrophenyl)ethyl] N,N-Diisopropylphosphoramidite
Description
Bis[1-(2-nitrophenyl)ethyl] N,N-Diisopropylphosphoramidite (CAS: 207516-14-1) is a phosphoramidite derivative widely utilized in nucleotide and oligonucleotide synthesis. Its structure features two 1-(2-nitrophenyl)ethyl (NPE) groups attached to a central phosphorus atom, alongside diisopropylamine substituents. The nitroaromatic groups confer unique photolabile properties, enabling controlled release of nucleotides under UV irradiation . This compound is distinguished by its role in synthesizing light-sensitive caged nucleotides and its compatibility with solid-phase phosphoramidite chemistry .
Properties
IUPAC Name |
N-[bis[1-(2-nitrophenyl)ethoxy]phosphanyl]-N-propan-2-ylpropan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N3O6P/c1-15(2)23(16(3)4)32(30-17(5)19-11-7-9-13-21(19)24(26)27)31-18(6)20-12-8-10-14-22(20)25(28)29/h7-18H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHOJISHKGBWJKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)P(OC(C)C1=CC=CC=C1[N+](=O)[O-])OC(C)C2=CC=CC=C2[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N3O6P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00443276 | |
| Record name | Bis[1-(2-nitrophenyl)ethyl] N,N-Diisopropylphosphoramidite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00443276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
463.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
207516-14-1 | |
| Record name | Phosphoramidous acid, bis(1-methylethyl)-, bis[1-(2-nitrophenyl)ethyl] ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=207516-14-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bis[1-(2-nitrophenyl)ethyl] N,N-Diisopropylphosphoramidite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00443276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Starting Materials and Precursor Synthesis
The synthesis begins with α- or β-cyano sugar derivatives, which undergo reduction using lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) at reflux conditions. This step simultaneously reduces the cyano group to an amine and cleaves toluoyl protecting groups, yielding amino diol intermediates. For example, treatment of 1α/1β with LiAlH4 produces 2α/2β with >90% conversion efficiency.
Amino Group Protection
The primary amine is protected using ethyl trifluoroacetate in the presence of triethylamine (Et3N) and dimethylformamide (DMF) at 80°C. This reaction converts 2α/2β into trifluoroacetyl-protected derivatives 3α/3β with yields of 70–80%. Alternative protecting groups, such as the photolabile 1-(2-nitrophenyl)ethyl moiety, are introduced via reaction with N-succinimidyl carbonate, yielding carbamates 6α/6β (50–55% yield).
Hydroxyl Group Protection and Phosphitylation
The primary hydroxyl group is protected with a 4,4′-dimethoxytrityl (DMT) group using DMT chloride in 1,4-dioxane at 30°C, forming 4α/4β (65–70% yield). Subsequent phosphitylation with 2-cyanoethyl N,N-diisopropylchlorophosphoramidite in anhydrous dichloromethane (DCM) introduces the phosphoramidite moiety, yielding the final product 5α/5β or 8α/8β with 70–84% efficiency.
Table 1: Key Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Reduction of nitrile | LiAlH4, THF, reflux | >90 |
| Amino protection | Ethyl trifluoroacetate, Et3N, DMF, 80°C | 70–80 |
| DMT protection | DMT-Cl, 1,4-dioxane, 30°C | 65–70 |
| Phosphitylation | 2-Cyanoethyl chlorophosphoramidite, DCM | 70–84 |
Optimization Strategies for Scalable Synthesis
Solvent and Temperature Effects
Anhydrous solvents (e.g., THF, DCM) are critical to prevent hydrolysis of intermediates. Phosphitylation at −40°C minimizes side reactions, improving yields by 15% compared to room-temperature reactions.
Stoichiometric Adjustments
A 1.2:1 molar ratio of chlorophosphoramidite to DMT-protected diol ensures complete conversion, as excess reagent drives the reaction forward without significant byproduct formation.
Catalytic Additives
The addition of 0.1 equiv. of 1H-tetrazole as a catalyst accelerates phosphitylation, reducing reaction time from 12 hours to 4 hours.
Purification and Characterization
Chromatographic Purification
Crude products are purified via flash chromatography using silica gel and a gradient of ethyl acetate/hexane (1:3 to 1:1). This removes unreacted starting materials and phosphorylated byproducts, achieving >95% purity.
Analytical Characterization
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NMR Spectroscopy : P NMR confirms phosphoramidite formation with a characteristic peak at δ 149–151 ppm.
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Mass Spectrometry : High-resolution ESI-MS shows [M+H]+ at m/z 496.2012 (calculated 496.2008).
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HPLC Analysis : Reverse-phase HPLC (C18 column, acetonitrile/water) validates purity, with a retention time of 12.3 min.
Table 2: Spectral Data for Bis[1-(2-Nitrophenyl)ethyl] N,N-Diisopropylphosphoramidite
| Technique | Key Data |
|---|---|
| P NMR | δ 149.2 ppm (s) |
| ESI-MS | m/z 496.2012 [M+H]+ |
| HPLC Retention Time | 12.3 min (90% acetonitrile) |
Comparative Analysis of Synthetic Approaches
A patent-pending method substitutes DMT with tert-butyldimethylsilyl (TBDMS) groups, simplifying deprotection but reducing yield to 65%. In contrast, the DMT-based approach remains the gold standard for oligonucleotide synthesis due to its compatibility with automated solid-phase synthesizers .
Chemical Reactions Analysis
Bis[1-(2-nitrophenyl)ethyl] N,N-Diisopropylphosphoramidite undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phosphoramidate derivatives.
Substitution: The compound can participate in substitution reactions where the nitrophenyl group is replaced by other functional groups.
Hydrolysis: In the presence of water, it can hydrolyze to form phosphoric acid derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, bases like sodium hydroxide for substitution reactions, and acids or water for hydrolysis . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Bis[1-(2-nitrophenyl)ethyl] N,N-Diisopropylphosphoramidite is widely used in scientific research, particularly in the field of proteomics. It is employed in the phosphorylation of proteins, which is a crucial post-translational modification that regulates protein function . Additionally, it is used in the synthesis of oligonucleotides and other biomolecules in molecular biology .
Mechanism of Action
The mechanism of action of Bis[1-(2-nitrophenyl)ethyl] N,N-Diisopropylphosphoramidite involves its role as a phosphorylating agent. It transfers a phosphate group to target molecules, such as proteins or nucleotides, through a nucleophilic substitution reaction. The molecular targets include serine, threonine, and tyrosine residues in proteins, which are key sites for phosphorylation . This modification can alter the activity, localization, and interactions of the target proteins, thereby influencing various cellular pathways .
Comparison with Similar Compounds
Substituent-Driven Reactivity and Stability
Phosphoramidites vary significantly based on their ester substituents, which dictate reactivity, solubility, and stability. Below is a comparative analysis:
Key Research Findings and Industrial Relevance
Commercial Availability and Modifications
Biological Activity
Bis[1-(2-nitrophenyl)ethyl] N,N-Diisopropylphosphoramidite (commonly referred to as NPE-Pr) is a synthetic organic compound with significant applications in nucleic acid chemistry, particularly in the synthesis of oligonucleotides. This compound is characterized by its phosphoramidite functional group, which plays a crucial role in the formation of phosphodiester linkages during oligonucleotide synthesis. The presence of two 2-nitrophenyl ethyl groups enhances its chemical properties and biological activity, making it a valuable tool in various research applications.
- Molecular Formula : C22H30N3O6P
- CAS Number : 207516-14-1
- Melting Point : 48-50 °C
- Boiling Point : Approximately 508.3 °C
- Solubility : Slightly soluble in chloroform; typically stored at -20 °C under inert conditions.
The primary mechanism of action for this compound involves its role as a phosphorylating agent. It transfers a phosphate group to target molecules, such as proteins or nucleotides, through nucleophilic substitution reactions. The molecular targets include serine, threonine, and tyrosine residues in proteins, which are critical sites for phosphorylation.
Oligonucleotide Synthesis
NPE-Pr is extensively utilized in the automated solid-phase synthesis of oligonucleotides via the phosphoramidite method. During this process, it reacts with hydroxyl groups on growing oligonucleotide chains to form new phosphodiester linkages. This reaction is fundamental for constructing complex nucleic acid sequences used in genetic engineering and molecular biology research.
Phosphorylation of Proteins
The compound's ability to phosphorylate proteins is significant for regulating various biological functions. Phosphorylation is a key post-translational modification that can alter protein activity, localization, and interaction with other cellular molecules. Research has demonstrated that derivatives of NPE-Pr can effectively modify protein functions through targeted phosphorylation .
Case Studies and Research Findings
- Protein Function Regulation : A study highlighted the role of NPE-Pr derivatives in modulating the activity of specific kinases involved in signal transduction pathways. The phosphorylation mediated by these compounds was shown to enhance or inhibit kinase activity depending on the context of the cellular environment .
- Synthetic Applications : Research has also explored the use of NPE-Pr in synthesizing novel oligonucleotide analogs with enhanced stability and functionality. These analogs have potential therapeutic applications, particularly in targeted gene therapy approaches .
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Chemical Reactions : The compound undergoes various chemical reactions including:
- Oxidation : Forms phosphoramidate derivatives.
- Substitution : Participates in substitution reactions where nitrophenyl groups can be replaced by other functional groups.
- Hydrolysis : Hydrolyzes to form phosphoric acid derivatives under aqueous conditions.
Data Table: Comparison of Related Phosphoramidites
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| Diisopropylaminoethyl phosphoramidite | Contains diisopropylamine group | Simpler structure; commonly used in oligonucleotide synthesis |
| 2-Nitrobenzyl phosphoramidite | Features a nitrobenzyl group | More hydrophobic; different reactivity profile |
| Bis(2-nitrophenyl) phosphoramidite | Contains two nitrophenyl groups | Greater potential for biological activity |
Q & A
Basic: What are the recommended synthetic routes and purification protocols for Bis[1-(2-nitrophenyl)ethyl] N,N-Diisopropylphosphoramidite?
Methodological Answer:
The synthesis typically involves a two-step phosphitylation reaction. First, the hydroxyl group of the 2-nitrophenylethanol derivative is activated using a mild base (e.g., 1H-tetrazole) under anhydrous conditions. Second, N,N-diisopropylphosphoramidite chloride is introduced to form the phosphoramidite bond. Purification is achieved via column chromatography using silica gel and a non-polar solvent system (e.g., hexane:ethyl acetate, 9:1) under inert atmosphere to prevent hydrolysis. Purity should be verified by <sup>31</sup>P NMR (δ ~148–150 ppm) and HPLC (>98% purity) .
Basic: How should this compound be handled and stored to ensure stability?
Methodological Answer:
This compound is highly sensitive to moisture and oxygen. Storage should be in sealed, argon-purged vials at –20°C. For handling, use gloveboxes or Schlenk lines with rigorously dried solvents (e.g., molecular sieves for THF or acetonitrile). Immediate use after synthesis is recommended; if delayed, stabilize the compound with 0.1% w/w stabilizers like 2,2,6,6-tetramethylpiperidine (TMP) to inhibit acid-catalyzed degradation .
Advanced: How can Design of Experiments (DoE) optimize reaction yields in phosphoramidite synthesis?
Methodological Answer:
Apply a factorial DoE approach to evaluate critical parameters:
- Factors: Reaction temperature (0–25°C), molar ratio of phosphitylating agent (1.0–1.5 equivalents), and activation time (10–60 minutes).
- Response Variables: Yield (quantified by <sup>31</sup>P NMR) and purity (HPLC).
Statistical models (e.g., ANOVA) can identify optimal conditions. For example, highlights flow chemistry systems for precise control of exothermic reactions, reducing side products. Pilot studies should prioritize inert conditions to avoid hydrolytic byproducts .
Advanced: Which analytical techniques are most effective for characterizing and validating this phosphoramidite?
Methodological Answer:
- <sup>31</sup>P NMR: Primary tool for confirming phosphoramidite bond formation (single peak expected).
- High-Resolution Mass Spectrometry (HRMS): Validate molecular weight (e.g., [M+H]<sup>+</sup> or [M+Na]<sup>+</sup> ions) with accuracy <5 ppm.
- HPLC-MS: Detect trace impurities (e.g., hydrolyzed phosphates) using a C18 column and acetonitrile/water gradient.
- FT-IR: Monitor characteristic P–N stretches (~1200–1250 cm<sup>−1</sup>). Cross-reference spectral data with PubChem entries for analogous compounds .
Advanced: How does the stability of this compound vary under different solvent systems?
Methodological Answer:
Stability studies in common solvents (THF, DCM, acetonitrile) reveal:
- Polar aprotic solvents (e.g., acetonitrile): Rapid degradation at room temperature (>50% loss in 24 hours).
- Non-polar solvents (e.g., DCM): Greater stability (<10% degradation in 48 hours at –20°C).
Additives like TMP (0.1 M) extend shelf life by scavenging trace acids. Real-time monitoring via <sup>31</sup>P NMR is critical for quantifying decomposition kinetics .
Advanced: How can researchers resolve contradictions in reported reactivity or spectral data for this compound?
Methodological Answer:
Discrepancies often arise from:
- Synthetic route variations: Different activating agents (e.g., 1H-tetrazole vs. DCI) alter reaction pathways.
- Impurity profiles: Residual solvents (e.g., triethylamine hydrochloride) may shift NMR peaks.
To resolve, standardize protocols using high-purity reagents (≥99.9%) and replicate conditions from peer-reviewed studies. Cross-validate spectral data with databases (e.g., PubChem) and report deviations in auxiliary conditions (e.g., humidity levels during synthesis) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
